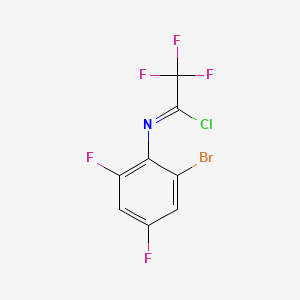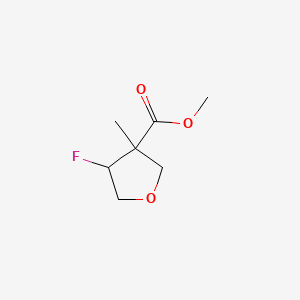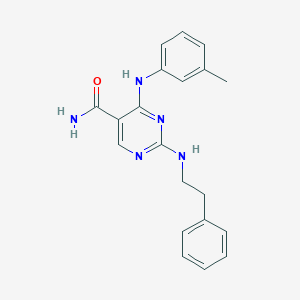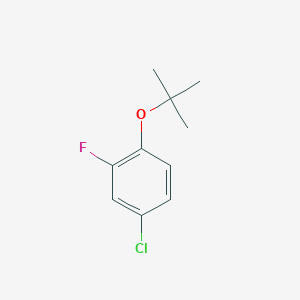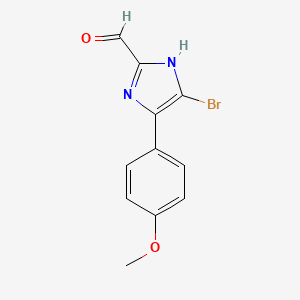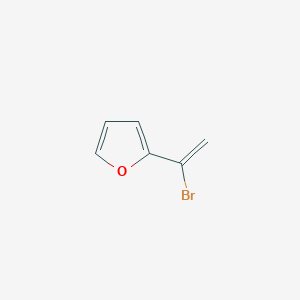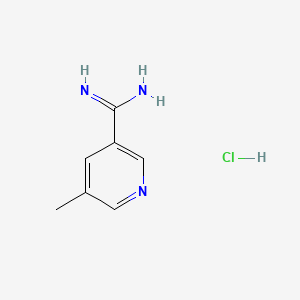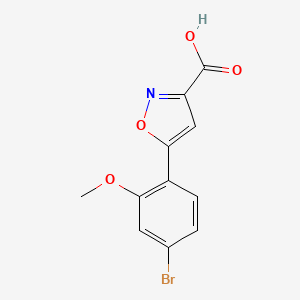![molecular formula C32H36N2O5 B13693779 4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide](/img/structure/B13693779.png)
4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phthalimide core substituted with benzyloxy groups and a butanamide chain, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Phthalimide Core: The phthalimide core can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base such as potassium carbonate.
Attachment of the Butanamide Chain: The final step involves the coupling of the phthalimide derivative with N,N-diisopropylbutanamide using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phthalimide core can be reduced to phthalic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl chloride (C7H7Cl), potassium carbonate (K2CO3)
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Phthalic acid derivatives
Substitution: Various substituted phthalimide derivatives
Aplicaciones Científicas De Investigación
4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide involves its interaction with specific molecular targets and pathways. The benzyloxy groups and the phthalimide core play crucial roles in its biological activity, potentially interacting with enzymes and receptors involved in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzyloxybenzoic acid
- 3,4-Dibenzyloxybenzaldehyde
- 4-[3,4-Bis(benzyloxy)benzylidene]aminophenoxy
Uniqueness
4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide stands out due to its unique combination of a phthalimide core with benzyloxy groups and a butanamide chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C32H36N2O5 |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
4-[1,3-dioxo-4,7-bis(phenylmethoxy)isoindol-2-yl]-N,N-di(propan-2-yl)butanamide |
InChI |
InChI=1S/C32H36N2O5/c1-22(2)34(23(3)4)28(35)16-11-19-33-31(36)29-26(38-20-24-12-7-5-8-13-24)17-18-27(30(29)32(33)37)39-21-25-14-9-6-10-15-25/h5-10,12-15,17-18,22-23H,11,16,19-21H2,1-4H3 |
Clave InChI |
PXMOBROHNZPLTM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)CCCN1C(=O)C2=C(C=CC(=C2C1=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


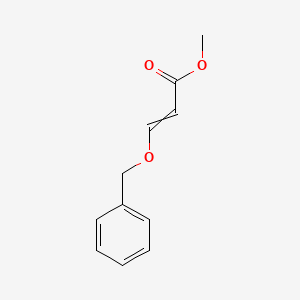
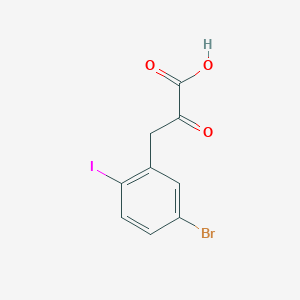
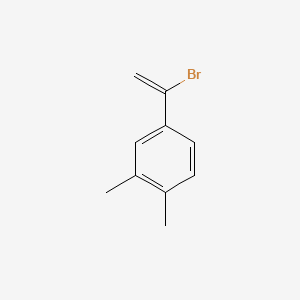
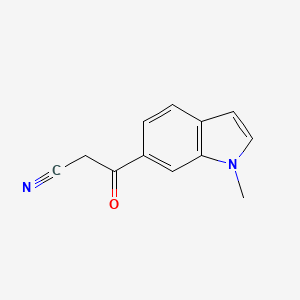
![4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid](/img/structure/B13693707.png)
